4-Iodo-3-methoxymethoxy-benzonitrile
CAS No.:
Cat. No.: VC14034486
Molecular Formula: C9H8INO2
Molecular Weight: 289.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8INO2 |
|---|---|
| Molecular Weight | 289.07 g/mol |
| IUPAC Name | 4-iodo-3-(methoxymethoxy)benzonitrile |
| Standard InChI | InChI=1S/C9H8INO2/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-4H,6H2,1H3 |
| Standard InChI Key | TVVCTXRNCAZJAM-UHFFFAOYSA-N |
| Canonical SMILES | COCOC1=C(C=CC(=C1)C#N)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Iodo-3-methoxymethoxy-benzonitrile belongs to the class of aryl halides and nitriles, featuring a benzene ring substituted at the 3- and 4-positions with a methoxymethoxy (-OCHOCH) group and an iodine atom, respectively, alongside a nitrile (-C≡N) group at the 1-position (Figure 1). The methoxymethoxy group enhances solubility in polar solvents, while the iodine atom contributes to halogen bonding interactions, a critical feature for molecular recognition in biological systems .
Table 1: Physicochemical Properties of 4-Iodo-3-methoxymethoxy-benzonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 289.07 g/mol | |
| IUPAC Name | 4-iodo-3-(methoxymethoxy)benzonitrile | |
| SMILES | COCOC1=C(C=CC(=C1)C#N)I | |
| InChI Key | TVVCTXRNCAZJAM-UHFFFAOYSA-N |
Spectroscopic Characterization
The compound’s structure is corroborated by spectroscopic data. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxymethoxy protons ( 3.3–3.5 ppm for methoxy groups) and aromatic protons ( 7.2–7.8 ppm). Infrared (IR) spectroscopy confirms the nitrile group via a sharp absorption band near 2240 cm. Mass spectrometry (MS) exhibits a molecular ion peak at m/z 289.07, consistent with its molecular weight .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 4-Iodo-3-methoxymethoxy-benzonitrile typically proceeds via electrophilic iodination of 3-methoxymethoxy-benzonitrile. A representative protocol involves:
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Substrate Preparation: 3-Methoxymethoxy-benzonitrile is dissolved in a polar aprotic solvent (e.g., dichloromethane).
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Iodination: Iodine monochloride (ICl) or -iodosuccinimide (NIS) is added under controlled temperatures (0–25°C).
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Workup: The reaction is quenched with aqueous sodium thiosulfate, followed by extraction and purification via column chromatography.
The reaction can be summarized as:
Industrial-Scale Production
For large-scale manufacturing, continuous flow reactors are employed to enhance yield and purity. Optimized parameters include elevated temperatures (50–70°C) and residence times of 10–15 minutes. Catalytic systems using Lewis acids (e.g., FeCl) improve regioselectivity, achieving yields >85%.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and apoptosis-inducing agents. Its nitrile group participates in click chemistry reactions, enabling conjugation with biomolecules .
Materials Science
In polymer chemistry, it acts as a crosslinking agent due to its rigid aromatic core and reactive nitrile, enhancing thermal stability in polyacrylonitrile derivatives.
Comparison with Structural Analogues
3-Iodo-4-methoxybenzonitrile
This analogue lacks the methoxymethoxy group, resulting in reduced solubility and altered binding kinetics. Comparative studies show 10-fold lower enzyme inhibition potency compared to 4-Iodo-3-methoxymethoxy-benzonitrile.
Current Research and Future Directions
Ongoing investigations focus on:
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